molecular formula C13H20BFN2O2 B1407222 (4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid CAS No. 1704064-26-5

(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid

Cat. No. B1407222
M. Wt: 266.12 g/mol
InChI Key: NZLSZPIERWZGRF-UHFFFAOYSA-N
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Description

“(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. Protodeboronation, a process that involves the removal of a boron atom from a molecule, is a key step in many synthesis protocols . In the case of pinacol boronic esters, catalytic protodeboronation has been reported .


Molecular Structure Analysis

The molecular structure of “(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid” can be represented by the formula C12H19BN2O2 . It has a molecular weight of 270.57 .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions . Protodeboronation is another common reaction involving boronic acids .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis and Crystal Structure Analysis : Amino-3-fluorophenyl boronic acid, closely related to the target compound, is synthesized from bromo-fluoroaniline derivatives. This process involves lithium-bromine exchange and acidic hydrolysis. The synthesized compounds are used for constructing glucose sensing materials, operating at physiological pH levels, due to their pendant amine which facilitates attachment to polymers (Das et al., 2003).

Catalysis and Organic Synthesis

  • Microwave-Assisted Catalysis : Boron nitride nanomaterial-based solid acid catalysts, incorporating boronic acid derivatives similar to the target compound, facilitate the one-pot synthesis of biologically active derivatives under microwave irradiation. This showcases the use of boronic acid derivatives in accelerating chemical reactions and synthesizing novel compounds (Murugesan et al., 2017).

Sensing Applications

  • Colorimetric Sensing : Pyridinium boranes, related to boronic acid derivatives, demonstrate the ability for colorimetric sensing of fluoride ions in mixtures. The binding of fluoride ions induces a significant color change due to an intramolecular charge transfer process (Wade & Gabbaï, 2009).
  • Fluorescent Chemosensors : Boronic acid derivatives like BBAs are used in fluorescent chemosensors for carbohydrates. They differentiate carbohydrates based on their binding to boron as diol or triol units, providing important stereochemical information (Oesch & Luedtke, 2015).

Biological Applications

  • Enzyme Interaction Studies : The interaction of boronic acid derivatives with enzymes like alpha-chymotrypsin has been studied using NMR experiments, revealing insights into enzyme inhibition mechanisms and molecular dynamics within complexes (Sylvia & Gerig, 1993).

Drug Synthesis and Molecular Docking

  • Drug Precursor Synthesis : Derivatives of boronic acid are key precursors in synthesizing drugs like imatinib. Efficient synthesis methods have been developed for such compounds, showing their significance in pharmaceutical manufacturing (Koroleva et al., 2012).
  • Molecular Docking Studies : Novel compounds synthesized using boronic acid derivatives have been used in molecular docking studies, for example, in protein studies like Hsp90, indicating their utility in biochemical research (Nagaraj et al., 2018).

Miscellaneous Applications

  • Research in Organometallic Chemistry : Boronic acids have diverse applications in organometallic chemistry, including roles in the development of therapeutics, biological labeling, and protein manipulation. Their interactions with diols and Lewis bases enhance their utility in various sensing applications (Lacina, Skládal, & James, 2014).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyphenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

The future directions in the field of boronic acids and their derivatives are likely to involve the development of new synthesis methods and applications. For example, the development of new catalytic protodeboronation methods could open up new possibilities for the synthesis of complex molecules .

properties

IUPAC Name

[4-[(4-ethylpiperazin-1-yl)methyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)13(15)9-11/h3-4,9,18-19H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLSZPIERWZGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN2CCN(CC2)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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